molecular formula C18H12F4N4O2 B2753877 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396810-19-7

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2753877
CAS No.: 1396810-19-7
M. Wt: 392.314
InChI Key: VUDMYJHBPBKFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Introduction of the fluorophenoxy group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a fluorophenoxy group, often using a nucleophilic aromatic substitution reaction.

    Formation of the urea linkage: The final step involves the reaction of the pyrimidine derivative with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

    Industry: As a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea: Lacks the trifluoromethyl group.

    1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of both the fluorophenoxy and trifluoromethyl groups, which may confer specific chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N4O2/c19-14-6-1-2-7-15(14)28-17-23-9-13(10-24-17)26-16(27)25-12-5-3-4-11(8-12)18(20,21)22/h1-10H,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDMYJHBPBKFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.